molecular formula C20H20F2N4O B280092 N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B280092
M. Wt: 370.4 g/mol
InChI Key: VIGUBAMHCXFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. This compound is commonly referred to as "Compound X" in research literature.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling. It has also been shown to inhibit the activity of specific transcription factors, which are proteins that regulate gene expression. By inhibiting these enzymes and signaling pathways, this compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in animal models. In addition, this compound has been shown to modulate the expression of specific genes, which can affect various cellular processes.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying specific cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One potential direction is to study the efficacy of this compound in combination with other anti-cancer agents. Another direction is to study the potential use of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. In addition, further research is needed to understand the mechanism of action of this compound in greater detail, which could lead to the development of more potent and selective compounds.

Synthesis Methods

The synthesis of N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with cyclopentanone to form 4-methylcyclopent-2-en-1-one. This intermediate is then reacted with ethyl acetoacetate to form 4-methyl-7-oxo-5-cyclopent-2-enyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate. The final step involves the conversion of this intermediate to N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Scientific Research Applications

N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential applications in the medical industry. It has been studied for its potential use as an anti-cancer agent. Research studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

Molecular Formula

C20H20F2N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H20F2N4O/c1-12-6-8-13(9-7-12)16-10-17(18(21)22)26-19(25-16)15(11-23-26)20(27)24-14-4-2-3-5-14/h6-11,14,18H,2-5H2,1H3,(H,24,27)

InChI Key

VIGUBAMHCXFZOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CCCC4

Origin of Product

United States

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